Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

Descripción

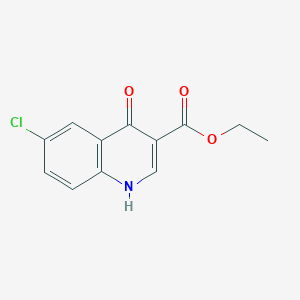

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (CAS: 70271-77-1) is a halogenated quinoline derivative characterized by a chlorine substituent at the 6-position, a hydroxyl group at the 4-position, and an ethoxycarbonyl group at the 3-position of the quinoline backbone. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of antimalarial, antimicrobial, and anticancer agents due to its structural versatility . Its molecular formula is C₁₂H₁₀ClNO₃, with a molecular weight of 263.67 g/mol. The compound typically appears as a crystalline solid and is synthesized via condensation reactions involving substituted anilines and diethyl malonate under catalytic conditions .

Propiedades

IUPAC Name |

ethyl 6-chloro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZXBXREXPKTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30990485 | |

| Record name | Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70271-77-1 | |

| Record name | Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 6-CHLORO-4-HYDROXY-3-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate has demonstrated notable antimicrobial properties. A study indicated that this compound exhibits inhibitory effects against Staphylococcus aureus , with an IC50 value of 15 µg/mL . This suggests potential applications in developing antimicrobial agents, particularly against resistant bacterial strains.

1.2 Antiparasitic Activity

Recent research has highlighted the efficacy of quinoline derivatives, including this compound, as inhibitors of the bc1 protein complex in Plasmodium falciparum, the malaria-causing parasite. These compounds showed low nanomolar activity, indicating their potential as lead compounds for antimalarial drug development .

Agrochemical Applications

2.1 Herbicide Development

The compound has been explored as a precursor in the synthesis of herbicides. Its structural properties allow it to interact with plant growth regulators, making it a candidate for developing selective herbicides that target specific weed species without harming crops .

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting biological pathways essential for the survival or proliferation of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS: 35975-57-6)

- Structure : Bromine at the 8-position instead of chlorine at the 6-position.

- Properties : Higher molecular weight (298.14 g/mol) due to bromine’s larger atomic mass. Reported melting points range between 180–185°C, slightly higher than the chlorine analog .

- Applications : Used in photodynamic therapy research due to bromine’s enhanced electrophilicity, which improves binding to biological targets .

Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-Carboxylate (CAS: 70458-93-4)

- Structure : Dual halogenation (Cl at 7, F at 6) and hydroxyl at 3.

- Properties: The fluorine atom increases lipophilicity (LogP ≈ 2.1), enhancing membrane permeability.

Ethyl 4-Chloro-6-Ethylquinoline-3-Carboxylate (CAS: 56824-87-4)

Functional Group Modifications

Ethyl 6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinoline-3-Carboxylate

- Structure : Incorporates a ketone group at position 2 and a phenyl group at 4.

- Properties: The dihydroquinoline core increases planarity, enhancing π-π stacking interactions in crystal structures. Single-crystal X-ray studies reveal bond angles of ~120° at the quinoline ring, consistent with aromatic stabilization .

Ethyl 4-(2-Hydroxyethylamino)-6-Methylquinoline-3-Carboxylate (CAS: 371128-26-6)

Data Tables for Key Compounds

Actividad Biológica

Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, efficacy, and potential therapeutic applications.

This compound has the following chemical structure:

- Molecular Formula : C_11H_10ClN_1O_3

- Molecular Weight : 239.66 g/mol

This compound belongs to the quinoline family, which is known for a wide range of biological activities due to its structural versatility.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial DNA synthesis and cell wall integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These MIC values suggest that the compound may serve as a potential lead for developing new antibiotics, especially in an era of rising antibiotic resistance .

2. Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5.0 |

| MCF-7 | 8.5 |

| A549 | 7.2 |

The compound's mechanism appears to involve the inhibition of VEGFR-2, a critical receptor in tumor angiogenesis, leading to reduced tumor growth and increased apoptosis markers such as Caspase-7 and Bax .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies indicate that substituents at positions 4 and 6 on the quinoline ring significantly affect its potency against various biological targets.

| Substituent Position | Effect on Activity |

|---|---|

| Position 6 (Chlorine) | Enhances VEGFR-2 inhibition |

| Position 4 (Hydroxy) | Essential for antimicrobial activity |

The presence of chlorine at position 6 appears to enhance lipophilicity and binding affinity to target proteins compared to fluorine or bromine substitutions .

Case Study: Anticancer Efficacy in Vivo

In a recent in vivo study, this compound was administered to mice bearing HepG2 tumors. The treatment resulted in a significant reduction in tumor size compared to control groups receiving no treatment or a placebo.

- Dosage : Administered at 20 mg/kg body weight daily for two weeks.

- Results : Tumor volume decreased by approximately 60%, with minimal side effects observed.

Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings regarding its pro-apoptotic effects .

Q & A

Q. What statistical methods are appropriate for analyzing biological activity data?

- Methodological Answer :

- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (GraphPad Prism, four-parameter logistic model).

- ANOVA : Compare activity across analogs (e.g., p <0.05 for 6-fluoro vs. 6-chloro derivatives).

- Principal Component Analysis (PCA) : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.